molecular formula C11H10Cl2N2O2S B4391080 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B4391080
M. Wt: 305.2 g/mol
InChI Key: PSBWZSXTXKPRMG-UHFFFAOYSA-N
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Description

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a pyrazole-based compound characterized by a sulfonyl group attached to a 4,5-dichloro-2-methylphenyl substituent and a methyl group at the 3-position of the pyrazole ring. The sulfonyl group imparts strong electron-withdrawing properties, which may enhance metabolic stability and influence intermolecular interactions.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-5-9(12)10(13)6-11(7)18(16,17)15-4-3-8(2)14-15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBWZSXTXKPRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The dichloromethyl group can be reduced to form methyl derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or potassium thiolate.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole exhibit promising anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

Case Study: Pyrazole Derivatives in Cancer Treatment
A notable case study involved the synthesis and evaluation of pyrazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the pyrazole structure enhanced its efficacy against various cancer types, highlighting the importance of structural optimization in drug design .

Agricultural Applications

Pesticide Development
this compound has been explored as a potential pesticide. Its ability to disrupt pest metabolism makes it a candidate for developing new agrochemicals. Research has focused on its effectiveness against a range of agricultural pests while minimizing toxicity to non-target organisms .

Herbicide Activity
The compound's sulfonamide group contributes to its herbicidal properties. Studies have shown that it can inhibit weed growth by interfering with specific biochemical pathways in plants. This characteristic makes it valuable for formulating selective herbicides that target unwanted vegetation without harming crops .

Material Sciences

Polymer Chemistry
In material sciences, this compound is being investigated for its potential use in polymer synthesis. Its functional groups can be utilized to create polymers with specific properties, such as increased thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for industrial use .

Data Table: Applications Overview

Application Area Specific Uses Key Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Anti-inflammatory drugsInhibits COX enzymes
Agricultural SciencePesticidesEffective against agricultural pests
HerbicidesInhibits weed growth
Material SciencesPolymer synthesisEnhances thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The dichloromethylphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Sulfonyl vs.

Halogen Substituents : Chlorine atoms in the target compound increase lipophilicity compared to fluorine () or methoxy groups (), which may enhance tissue penetration but reduce aqueous solubility .

Pyrazole Ring Modifications : The fully unsaturated pyrazole ring in the target compound contrasts with dihydro-pyrazoles (), which exhibit partial saturation and conformational flexibility, often linked to antidepressant activity .

Physicochemical Properties

  • Solubility : The target compound’s dichloro and methyl groups likely reduce water solubility compared to methoxy-substituted derivatives (), necessitating formulation adjustments for drug delivery .
  • Electronic Effects : The electron-withdrawing sulfonyl group may increase acidity of the pyrazole N–H proton, influencing salt formation or hydrogen-bonding interactions .

Biological Activity

Overview

1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is an organic compound belonging to the class of sulfonyl pyrazoles. Its structural composition includes a pyrazole ring substituted with a sulfonyl group and a dichloromethylphenyl group, which contributes to its unique biological activities. This article discusses its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole . The reaction conditions generally include:

  • Solvents : Dichloromethane or tetrahydrofuran
  • Temperature : Room temperature to reflux
  • Base : Triethylamine or pyridine to neutralize hydrochloric acid formed during the reaction

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The dichloromethylphenyl group enhances the binding affinity and specificity of the compound toward its targets .

Biological Activities

This compound has been investigated for various biological activities:

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Activity

Studies have highlighted the potential of pyrazole derivatives as anticancer agents. In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazoles could enhance the efficacy of doxorubicin, a common chemotherapy drug, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .

3. Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Several studies report that various pyrazole derivatives exhibit activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups significantly enhances their antibacterial efficacy .

Case Studies and Research Findings

A variety of studies have been conducted on related pyrazole compounds that elucidate their biological activities:

Study FocusFindings
Anti-inflammatoryPyrazoles demonstrated up to 85% inhibition of TNF-α and IL-6 .
AnticancerSynergistic effects observed when combined with doxorubicin in resistant breast cancer cell lines .
AntimicrobialActive against multiple bacterial strains; structural modifications enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
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1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

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